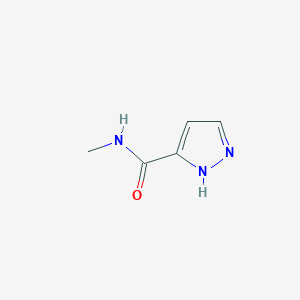

n-Methyl-1h-pyrazole-3-carboxamide

Overview

Description

“n-Methyl-1h-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of “n-Methyl-1h-pyrazole-3-carboxamide” and its derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of “n-Methyl-substituted pyrazole carboxamide” and dicarboxamide derivatives have been synthesized readily in one pot from the pyrazole-3-carboxylic and dicarboxylic acid chlorides with various sulfonamides .

Molecular Structure Analysis

The molecular structure of “n-Methyl-1h-pyrazole-3-carboxamide” has been characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .

Chemical Reactions Analysis

Pyrazole derivatives, including “n-Methyl-1h-pyrazole-3-carboxamide”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Methyl-1h-pyrazole-3-carboxamide” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .

Scientific Research Applications

Antiproliferative Agents

A series of novel N-methyl-substituted pyrazole carboxamide derivatives were synthesized and evaluated for their antiproliferative activities . These compounds were tested against the human cervical cancer cell line (HeLa) using the xCELLigence system . Compound 16 showed the highest activity among the synthesized compounds with 64.10% .

Anticancer Agents

The methyl substituted pyrazole carboxylic and carboxamide derivatives with antiproliferative activities could be potential lead compounds for developing novel anticancer agents . These compounds showed significant activity against the human cervical cancer cell line .

Antitumor Agents

Pyrazole compounds, including n-Methyl-1h-pyrazole-3-carboxamide, have been extensively used in the synthesis of potential antitumor agents . They have been designed and synthesized to test their antiproliferative activities against HeLa (human cervical cancer) cells in vitro .

Antifungal Agents

Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities . Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL .

Synthesis of Novel Derivatives

n-Methyl-1h-pyrazole-3-carboxamide has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These compounds were tested for their activities against seven phytopathogenic fungi .

Versatile Frameworks in Chemical Industry

Pyrazoles, including n-Methyl-1h-pyrazole-3-carboxamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They are found in many pharmaceuticals and bioactive compounds .

Mechanism of Action

Target of Action

n-Methyl-1h-pyrazole-3-carboxamide is a pyrazole derivative that has been studied for its antiproliferative activities Pyrazole derivatives are known to interact with a variety of targets, including tyrosine-protein kinase btk and poly adp-ribose polymerase (parp) .

Mode of Action

It’s known that pyrazole derivatives can irreversibly bind and inhibit their targets, leading to changes in cellular processes . For instance, Ibrutinib, a pyrazole derivative, irreversibly binds and inhibits tyrosine-protein kinase BTK .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and overall therapeutic potential .

Result of Action

n-Methyl-1h-pyrazole-3-carboxamide has been studied for its antiproliferative activities against the human cervical cancer cell line (HeLa) . According to the results, this compound showed significant antiproliferative activity . This suggests that the compound may have potential as a lead compound for developing novel anticancer agents .

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action and stability of chemical compounds .

Safety and Hazards

properties

IUPAC Name |

N-methyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIFIPICRBGFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-1h-pyrazole-3-carboxamide | |

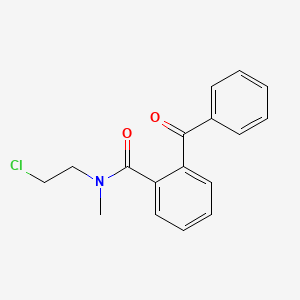

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)

![4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3386100.png)